Dipentum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

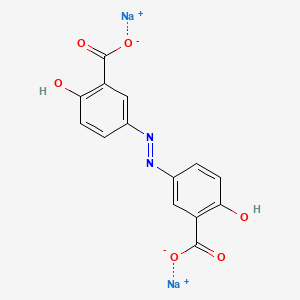

Dipentum, also known as olsalazine sodium, is an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It belongs to the class of drugs known as aminosalicylates. This compound is a prodrug of mesalazine (5-aminosalicylic acid), which means it is converted into its active form in the body. This conversion occurs in the colon, where it exerts its therapeutic effects by reducing inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dipentum involves the coupling of two molecules of 5-aminosalicylic acid through an azo bond. The reaction typically involves the following steps:

Diazotization: 5-aminosalicylic acid is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another molecule of 5-aminosalicylic acid to form olsalazine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is formulated into capsules containing olsalazine sodium for oral administration .

Análisis De Reacciones Químicas

Types of Reactions

Dipentum undergoes several types of chemical reactions, including:

Reduction: The azo bond in this compound is reduced by colonic bacteria to release two molecules of mesalazine.

Common Reagents and Conditions

Reduction: Colonic bacteria and the low redox potential in the colon facilitate the reduction of the azo bond.

Hydrolysis: Acidic or basic conditions can induce hydrolysis, but this is not a common reaction pathway for this compound.

Major Products Formed

The primary product formed from the reduction of this compound is mesalazine (5-aminosalicylic acid), which is the active anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Dipentum has several scientific research applications, including:

Chemistry: Studying the stability and reactivity of azo compounds.

Biology: Investigating the role of colonic bacteria in drug metabolism.

Medicine: Exploring its efficacy in treating inflammatory bowel diseases such as ulcerative colitis.

Industry: Developing new formulations and delivery systems for aminosalicylates

Mecanismo De Acción

Dipentum exerts its effects through its active form, mesalazine. Upon reaching the colon, colonic bacteria convert this compound into mesalazine. Mesalazine inhibits the enzymes cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This anti-inflammatory effect helps in managing the symptoms of ulcerative colitis .

Comparación Con Compuestos Similares

Similar Compounds

Sulfasalazine: Another prodrug of mesalazine, which also releases mesalazine in the colon but has a different side effect profile.

Balsalazide: Similar to Dipentum, it is a prodrug that releases mesalazine in the colon.

Mesalazine: The active form of this compound, available in various formulations for direct administration.

Uniqueness of this compound

This compound is unique in its ability to deliver high concentrations of mesalazine directly to the colon with minimal systemic absorption. This targeted delivery reduces the risk of systemic side effects and enhances its therapeutic efficacy in treating ulcerative colitis .

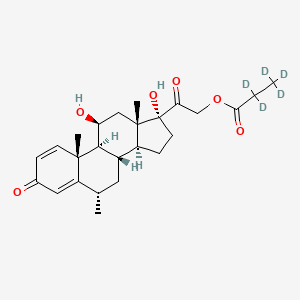

Propiedades

Fórmula molecular |

C14H8N2Na2O6 |

|---|---|

Peso molecular |

346.20 g/mol |

Nombre IUPAC |

disodium;5-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2 |

Clave InChI |

ZJEFYLVGGFISGT-UHFFFAOYSA-L |

SMILES canónico |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)

![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)